(Dichloromethyl)dimethylchlorosilane
Description
Overview of Organosilicon Chemistry and Chlorosilane Significance in Academic Research
Organosilicon chemistry is a field of chemical science focused on compounds that feature carbon-silicon (C-Si) bonds. These compounds often exhibit unique physical and chemical properties compared to their purely organic counterparts due to the differences between silicon and carbon atoms, such as silicon's larger atomic radius, lower electronegativity, and the availability of accessible d-orbitals, which allows for hypervalent states. soci.orglkouniv.ac.in This unique nature has established organosilicon compounds as vital tools and building blocks in synthetic chemistry, materials science, and medicinal chemistry. researchgate.net
Within this broad field, chlorosilanes—compounds containing at least one silicon-chlorine (Si-Cl) bond—are of paramount significance in academic and industrial research. wikipedia.org The Si-Cl bond is highly reactive and susceptible to nucleophilic substitution, making chlorosilanes exceptionally versatile precursors for the synthesis of a vast array of other organosilicon compounds. lkouniv.ac.in Their reaction with water, for instance, leads to the formation of siloxanes (-Si-O-Si- linkages), which are the backbone of the entire silicone industry. wikipedia.orgwikipedia.org In academic research, chlorosilanes are fundamental starting materials for creating complex molecular architectures, functionalizing surfaces, and synthesizing polymers with tailored properties. wiley-vch.deacs.org The industrial-scale production of key methylchlorosilanes is primarily achieved through the Müller-Rochow Direct Process, where methyl chloride reacts with elemental silicon in the presence of a copper catalyst. ontosight.airesearchgate.net
Importance of (Dichloromethyl)dimethylchlorosilane in Modern Chemical Science
This compound, with its distinct combination of a reactive Si-Cl bond and a functional dichloromethyl group, holds a specialized and important position in modern chemical science. Its structure allows for unique chemical transformations that are not readily achievable with simpler alkylchlorosilanes.
The compound serves as a valuable reagent in advanced organic synthesis. Research has demonstrated its use as a "hydroxymethylidene diradical equivalent." researchgate.netthieme-connect.com In this capacity, it participates in radical annulation reactions to construct complex, stereochemically defined cyclic systems, such as cis- and trans-hydrindan skeletons, which are important structural motifs in natural products. researchgate.netthieme-connect.com Furthermore, it has been studied in the context of Lewis acid-catalyzed Friedel-Crafts reactions for the alkylation of aromatic compounds, showcasing its utility in forming new carbon-carbon bonds. researchgate.net
Beyond synthetic organic chemistry, this compound is a key component in the development of advanced materials. In the field of optoelectronics, it has been used to form a self-assembled monolayer on titanium oxide surfaces. rsc.org This ultra-thin layer acts as a cathode buffer in polymer solar cells, enhancing interfacial coherence and improving electron extraction. rsc.org This application demonstrates the compound's importance in tuning the electronic properties of interfaces to boost the performance of functional devices.
Scope and Objectives of Academic Inquiry into the Compound
Academic research into this compound is driven by several well-defined objectives aimed at leveraging its unique chemical reactivity.
A primary objective is the development of novel synthetic methodologies. Researchers aim to exploit the dichloromethylsilyl group to design new reaction pathways for building complex organic molecules. researchgate.netthieme-connect.com The focus is often on achieving high levels of stereocontrol and accessing valuable carbocyclic frameworks that are otherwise difficult to synthesize.
Another area of inquiry involves the fundamental study of its reaction mechanisms. By investigating its behavior in catalyzed processes, such as Friedel-Crafts alkylation, scientists seek to understand the delicate balance between desired reactivity and potential side reactions like desilylation. researchgate.net The goal is to gain deeper mechanistic insights that can be used to optimize reaction conditions and broaden the compound's applicability in synthesis.
Finally, a significant objective lies in the fabrication of advanced functional materials. Academic inquiry in this area focuses on using this compound to precisely modify surfaces and interfaces. rsc.org The scientific goal is to create highly ordered molecular layers that can control charge transport, passivate surface states, and reduce energy barriers in electronic devices like solar cells, ultimately leading to higher efficiency and performance. rsc.org
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18171-59-0 |
| Molecular Formula | C₃H₇Cl₃Si |
| Molecular Weight | 177.53 g/mol |
| Physical State | Liquid |
| Melting Point | -48 °C |
| Boiling Point | 149 °C |
| Density | 1.2369 g/cm³ (at 20 °C) |
| Data sourced from the CRC Handbook of Chemistry and Physics. archive.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-(dichloromethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(2,6)3(4)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVMMJHLFRGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066331 | |
| Record name | Silane, chloro(dichloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-59-0 | |
| Record name | Chloro(dichloromethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chloro(dichloromethyl)dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(dichloromethyl)dimethyl- | |
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| Record name | Silane, chloro(dichloromethyl)dimethyl- | |
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| Record name | Chloro(dichloromethyl)dimethylsilane | |
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Historical Trajectories in Organosilicon Chemistry Leading to Dichloromethyl Dimethylchlorosilane Studies
Foundational Contributions of Friedel and Crafts to Organosilicon Synthesis
The genesis of organosilicon chemistry can be traced back to the mid-19th century, with the pioneering work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1863, they achieved a landmark in chemical synthesis by preparing the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. sbfchem.comwikipedia.org This seminal work not only introduced a new class of chemical compounds but also provided crucial evidence for the tetravalent nature of silicon, a fundamental concept that would underpin the entire field. nih.gov That same year, Friedel and Crafts also synthesized the first organochlorosilane, further expanding the nascent field of organosilicon chemistry. sbfchem.com While they are more famously known for the Friedel-Crafts alkylation and acylation reactions discovered in 1877, their initial foray into silicon chemistry laid the essential groundwork for all subsequent research and development in the area. researchgate.netresearchgate.net
Pioneering Academic Research by F.S. Kipping and Early Organosilicon Polymer Chemistry
At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic and extensive investigation of organosilicon compounds that would earn him the title of the "father of silicone chemistry." researchgate.net Kipping's primary contribution was the utilization of Grignard reagents for the synthesis of a wide array of alkyl and aryl substituted silanes. slideshare.netsbfchem.com This methodology represented a significant improvement in the synthesis of organosilicon compounds, allowing for greater control and versatility.
Through his meticulous work, Kipping was the first to synthesize and characterize a variety of organosilicon compounds, and in 1901, he coined the term "silicone" to describe the polymeric materials that he observed. acs.orgias.ac.in Although his initial analogy to ketones was later found to be structurally inaccurate, the name has persisted. acs.org Kipping's research, documented in over 50 publications, laid the academic foundation for the future development of silicone polymers, even though he did not fully anticipate their immense commercial potential. nih.gov His work was pivotal in understanding the basic chemistry of organosilicon compounds and their propensity to form polymeric chains. ias.ac.in
Industrial Innovations and the Development of Direct Synthesis (Müller-Rochow Process) for Related Chlorosilanes
The 1940s marked a pivotal moment in the history of organosilicon chemistry with the independent and nearly simultaneous discovery of the "Direct Process" for the synthesis of methylchlorosilanes by American chemist Eugene G. Rochow and German chemist Richard Müller. This industrial innovation, now known as the Müller-Rochow process, revolutionized the production of organosilicon compounds, transforming them from laboratory curiosities into large-scale industrial materials.
The process involves the direct reaction of methyl chloride with elemental silicon at high temperatures in the presence of a copper catalyst. The primary and most sought-after product of this reaction is dimethyldichlorosilane, a key precursor for the production of silicone polymers. However, the process yields a mixture of other methylchlorosilanes, including methyltrichlorosilane and trimethylchlorosilane, which are then separated by fractional distillation. The Müller-Rochow process provided a cost-effective and efficient route to these vital monomers, paving the way for the burgeoning silicone industry. This breakthrough in industrial synthesis was a critical step in making silicones widely available for a vast range of applications.
| Product | Boiling Point (°C) |
| Trimethylchlorosilane | 57 |
| Dimethyldichlorosilane | 70 |
| Methyltrichlorosilane | 66 |
This interactive table provides the boiling points of the primary products of the Müller-Rochow process.
Evolution of Synthetic Methodologies for Halogenated Organosilanes
The synthesis of halogenated organosilanes has evolved significantly from the early methods. While the Müller-Rochow process is highly effective for methylchlorosilanes, the synthesis of other halogenated organosilanes, including those with more complex substitutions like (Dichloromethyl)dimethylchlorosilane, has required the development of a broader range of synthetic techniques.
Early methods, following Kipping's work, relied heavily on the use of organometallic reagents, such as Grignard reagents, reacting with silicon tetrachloride or other chlorosilanes. While versatile, these reactions can sometimes lack selectivity and produce mixtures of products.
A significant advancement in the synthesis of functionalized organosilanes has been the development of hydrosilylation reactions. This process involves the addition of a silicon-hydride bond across a double or triple bond, often catalyzed by a transition metal. This allows for the introduction of a wide variety of functional groups, including halogens, onto an organosilicon backbone.
More contemporary approaches have focused on developing highly selective catalytic methods. Cross-coupling reactions, utilizing catalysts based on palladium, nickel, or copper, have emerged as powerful tools for the formation of silicon-carbon bonds. These methods allow for the precise and efficient synthesis of a wide range of functionalized organosilanes, including those with specific halogen substitutions. The synthesis of this compound, for instance, can be achieved through various specialized synthetic routes that have been developed as the understanding of organosilicon reactivity has deepened.
Key Milestones in the Academic Understanding of Organosilicon Reactivity
The academic understanding of organosilicon reactivity has progressed in tandem with the development of new synthetic methods. A fundamental milestone was the recognition of the unique nature of the silicon-carbon bond. Compared to the carbon-carbon bond, the Si-C bond is longer, weaker, and more polar, with a partial positive charge on the silicon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key feature that governs much of its chemistry.
A significant area of academic inquiry has been the study of hypercoordinate silicon species. The ability of silicon to expand its coordination sphere beyond the typical four bonds has been shown to play a crucial role in many reactions. The formation of pentacoordinate and hexacoordinate intermediates can activate Si-C bonds towards cleavage, a concept that has been exploited in the development of new synthetic transformations.
The elucidation of reaction mechanisms for key organosilicon reactions has also been a major academic achievement. For example, the detailed study of the Peterson olefination, the Brook rearrangement, and the Fleming-Tamao oxidation has not only provided a deeper understanding of the reactivity of organosilicon compounds but has also established them as indispensable tools in modern organic synthesis. wikipedia.org
Advanced Synthetic Routes and Methodologies for Dichloromethyl Dimethylchlorosilane
Mechanistic Investigations of Chlorosilane Formation
The formation of the methylchlorosilane framework, which is the precursor to (Dichloromethyl)dimethylchlorosilane, is predominantly achieved through the Müller-Rochow Direct Process. This industrial method involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures. researchgate.netdakenchem.comelkem.com The mechanism of the Direct Process is complex and involves several key stages, including the formation of silylene intermediates like methylchlorosilylene (CH₃SiCl) and dichlorosilylene (B1217353) (SiCl₂). researchgate.net
However, the Direct Process yields methylchlorosilanes such as dimethyldichlorosilane, not the target compound with a chlorinated methyl group. The introduction of chlorine atoms onto the methyl group is typically achieved through a subsequent free-radical chlorination reaction. google.comwikipedia.org This process is generally initiated by ultraviolet (UV) light, which causes the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.org
The mechanism proceeds via a chain reaction:
Initiation: Cl₂ is cleaved by UV light into two chlorine radicals.
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group on the silane (B1218182), forming hydrogen chloride (HCl) and a silylalkyl radical (•CH₂)(CH₃)SiCl₂. This radical then reacts with another molecule of Cl₂ to form the chlorinated silane product, (chloromethyl)dimethylchlorosilane, and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine. youtube.com
Further chlorination of the (chloromethyl) group can occur via the same mechanism to yield the desired this compound. The reaction conditions can be controlled to influence the degree of chlorination. Other methods for initiating chlorination include the use of metal chlorides, which can also proceed through a free-radical mechanism. rsc.orgrsc.org
Tailored Synthesis via Grignard Reagents and Other Organometallic Approaches
Organometallic reagents provide tailored routes to specific organosilanes by enabling the precise formation of silicon-carbon bonds. acs.orgorgsyn.org While Grignard reagents (RMgX) are commonly used, their reaction with multi-chlorinated silanes like silicon tetrachloride can be unselective, often yielding a mixture of products. acs.org A more controlled approach involves using a pre-formed chloroalkyl silane precursor. For instance, the Grignard coupling of bis(chloromethyl)diorganosilanes demonstrates the viability of these reagents in reactions with existing chloroalkyl groups to form more complex structures like 1,3-disilacyclobutanes. koreascience.krresearchgate.net Zinc chloride can be used to catalyze substitution reactions between chlorosilanes and a wide variety of Grignard reagents. orgsyn.org
Organolithium reagents offer another powerful synthetic pathway. A notable method involves the in situ generation of trimethyl(trichloromethyl)silane (B1229197) by reacting chloroform (B151607) (CHCl₃) and chlorotrimethylsilane (B32843) with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. organic-chemistry.orgresearchgate.net This approach creates the trichloromethyl-silicon bond, which can then be selectively reduced. A similar strategy could be adapted to form the dichloromethyl group by reacting a dichloromethanide anion, generated from dichloromethane (B109758), with a suitable chlorosilane. The use of bis(lithiomethyl)dimethylsilane in reactions with dimethyldichlorosilane further illustrates the utility of lithiated organosilanes in building specific molecular architectures. researchgate.net
| Organometallic Reagent | Substrate | Key Feature | Typical Product Type | Reference |
|---|---|---|---|---|
| Grignard Reagents (RMgX) | Chlorosilanes | Forms Si-C bonds; can be unselective with polychlorosilanes. | Tetraorganosilanes, Alkylchlorosilanes | acs.orgorgsyn.org |
| Organolithium Reagents (RLi) | Chloroform, Chlorosilanes | Enables in situ formation of (trichloromethyl)silanes. | (Trichloromethyl)carbinols, Chloroalkylsilanes | organic-chemistry.orgresearchgate.net |
| Lithiated Organosilanes | Dichlorosilanes | Builds specific carbosilane structures. | Cyclic Carbosilanes | researchgate.net |
Catalytic Aspects in the Preparation of Halogenated Silanes
Catalysis is central to the efficient synthesis of this compound and related compounds. The synthesis can be viewed in two stages, each with distinct catalytic requirements.
Formation of the Methyl-Silicon Backbone: The industrial Müller-Rochow process relies fundamentally on a copper catalyst to facilitate the reaction between silicon and methyl chloride. researchgate.net The catalytic efficiency and selectivity towards dimethyldichlorosilane can be enhanced by the use of promoters, such as zinc, tin, or phosphorus. researchgate.netresearchgate.net Novel catalysts, such as leaflike Cu–O–Sn nanosheets, have also been developed to improve selectivity. mdpi.com
Chlorination of the Methyl Group: The subsequent halogenation of the methyl group is often not a catalytically driven process in the traditional sense but is instead initiated by energy input, typically UV light for photochlorination. wikipedia.org However, radical initiators can also be used to start the chain reaction. For example, benzoyl peroxide can serve as an initiator for the liquid-phase chlorination of methyltrichlorosilane. google.com In other systems, Lewis acids such as aluminum chloride (AlCl₃) can catalyze the redistribution and isomerization of groups on the silicon atom. guidechem.com Furthermore, specific chlorination reactions of hydrosilanes can be catalyzed by compounds like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in the presence of a chlorine source like lithium chloride (LiCl). rsc.org
Exploration of Novel Precursor Synthesis Pathways
Beyond the standard method of chlorinating existing methylchlorosilanes, several novel pathways exist for synthesizing the necessary precursors or the final compound itself.
One sophisticated strategy involves the selective, stepwise reduction of a (trichloromethyl)silane (B8347051) precursor. The reactivity of chloroalkylsilanes towards reduction differs based on the number of chlorine atoms on the carbon. This allows for the controlled reduction of a Si-CCl₃ group to a Si-CHCl₂ group using a suitable reducing agent, such as trichlorosilane (B8805176), under specific reaction conditions. researchgate.net
Another innovative approach is the use of visible-light photocatalysis. This method can achieve the quantitative conversion of hydrosilanes to silyl (B83357) chlorides using a neutral organic dye, such as eosin (B541160) Y, as a hydrogen-atom-transfer photocatalyst and a common solvent like dichloromethane as the chlorinating agent. researchgate.net This represents a milder and more selective pathway compared to UV-initiated radical reactions.
Additionally, byproducts from the Direct Process can be repurposed as valuable precursors. Disilanes, which are common high-boiling point residues, can be cleaved with hydrogen chloride in the presence of specific catalysts to yield monomeric chlorosilanes, providing an economical and environmentally favorable route to starting materials. google.com
| Pathway | Precursor | Key Reagent/Condition | Advantage | Reference |
|---|---|---|---|---|
| Selective Reduction | (Trichloromethyl)silane | Trichlorosilane | Controlled formation of dichloromethyl group. | researchgate.net |
| Visible-Light Photocatalysis | Hydrosilane | Eosin Y, Dichloromethane | Mild and selective chlorination. | researchgate.net |
| Disilane Cleavage | Disilane Byproducts | Hydrogen Chloride, Catalyst | Valorization of industrial residues. | google.com |
Synthetic Strategies for Isomeric and Analogous Dichloromethylsilane Derivatives
The synthesis of this compound often yields a variety of related isomers and analogues due to the nature of the reactions involved. For example, the free-radical photochlorination of a methylchlorosilane is not perfectly selective and can result in a mixture of products with varying degrees of chlorination on the methyl groups, such as (chloromethyl)dimethylchlorosilane and bis(chloromethyl)methylchlorosilane. google.comguidechem.com These products are typically separated based on their different boiling points through fractional distillation. guidechem.com
Specific synthetic strategies have been developed to target important analogous derivatives.
Bis(chloromethyl)dichlorosilane: This analogue can be prepared by reacting bis(chloromethyl)diphenylsilane with a chloride source, such as acetyl chloride, in the presence of a Lewis acid catalyst. google.comlookchem.com This reaction proceeds by cleaving the silicon-phenyl bonds and replacing them with silicon-chlorine bonds.
(Chloromethyl)dimethylphenylsilane: This compound is synthesized by reacting chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide, a Grignard reagent. orgsyn.org This demonstrates how the chlorine atom on the silicon can be selectively substituted to create a range of aryl or alkyl derivatives while leaving the chloromethyl group intact.
Chloromethyl-methyl-dimethoxysilane: Analogues with different functional groups on the silicon atom can also be prepared. For instance, reacting chloromethylmethyldichlorosilane with trimethyl orthoformate and methanol (B129727) yields chloromethyl-methyl-dimethoxysilane, replacing a chlorine atom with a methoxy (B1213986) group. google.com
Controlled Hydrolysis and Condensation for Intermediate Formation
The silicon-chlorine (Si-Cl) bond in this compound is highly reactive towards nucleophiles, particularly water. noaa.govwikipedia.org Controlled hydrolysis is a critical step for converting chlorosilanes into siloxane intermediates, which are the precursors to silicone polymers. dakenchem.comelkem.comwikipedia.org The process occurs in two distinct stages:
Hydrolysis: The initial reaction with water cleaves the Si-Cl bond, replacing the chlorine atom with a hydroxyl group (-OH). This step forms a silanol (B1196071) intermediate, (dichloromethyl)dimethylsilanol ((Cl₂HC)(CH₃)₂SiOH), and liberates hydrogen chloride (HCl). wikipedia.orgdoubtnut.com
(Cl₂HC)(CH₃)₂SiCl + H₂O → (Cl₂HC)(CH₃)₂SiOH + HCl
Condensation: The silanol intermediate is generally unstable and readily undergoes condensation. doubtnut.com In this step, two silanol molecules react with each other to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, eliminating a molecule of water in the process.
2 (Cl₂HC)(CH₃)₂SiOH → (Cl₂HC)(CH₃)₂Si-O-Si(CH₃)₂(CHCl₂) + H₂O
This condensation reaction can continue, leading to the formation of longer linear chains or cyclic siloxane oligomers. wikipedia.orgdoubtnut.com The dichloromethyl groups remain attached to the silicon atoms throughout this process, becoming functional side groups on the resulting siloxane backbone. The properties of the final silicone material are thus modified by the presence of these groups. The conditions of the hydrolysis and condensation, including the stoichiometry of water, temperature, and the presence of solvents, can be carefully controlled to direct the reaction towards the formation of specific linear or cyclic intermediates. google.com
Mechanistic Insights into the Reactivity of Dichloromethyl Dimethylchlorosilane
Nucleophilic Substitution at the Silicon Center
Nucleophilic substitution at the silicon center of (Dichloromethyl)dimethylchlorosilane is a characteristic reaction, primarily involving the cleavage of the silicon-chlorine bond. Unlike carbon-centered substitutions, which typically proceed via a single-step SN2 mechanism with a central energy barrier, reactions at the larger silicon atom can involve the formation of stable intermediates. researchgate.net
Kinetics and Thermodynamics of Silicon-Halogen Bond Cleavage
The cleavage of the silicon-halogen bond in chlorosilanes is a fundamental step in many of their reactions, including hydrolysis and alcoholysis. libretexts.orgwikipedia.org The process is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion. The reaction of dichlorodimethylsilane (B41323), a closely related compound, with water leads to the formation of silanols, which can then polymerize to form silicones. libretexts.orgwikipedia.org
The thermodynamics of this cleavage are generally favorable, driven by the formation of a strong silicon-oxygen bond when reacting with oxygen nucleophiles. libretexts.org Kinetic studies on similar halosilanes have shown that the reaction mechanism can vary. researchgate.net It may involve the formation of a five-coordinate intermediate (a trigonal bipyramidal structure), which then expels the leaving group. researchgate.net The rate of these substitutions is influenced by the nucleophile's strength and the solvent's polarity. Research has shown that nucleophile-induced racemization of chiral halosilanes can occur through two competing mechanisms: one involving nucleophilic attack on a pre-formed silane-nucleophile complex and another involving halide exchange with inversion of configuration. researchgate.net
Influence of Substituents on Silicon Reactivity
The reactivity of the silicon center is significantly modulated by the nature of the substituents attached to it. Both steric and electronic factors play a crucial role in determining the rate and mechanism of nucleophilic substitution. researchgate.netacs.org
Electronic Effects: Electron-withdrawing groups attached to the silicon atom increase its Lewis acidity, making it more susceptible to nucleophilic attack. researchgate.net The dichloromethyl group in this compound, with its inductive electron-withdrawing character, enhances the electrophilicity of the silicon center compared to simpler alkylchlorosilanes like trimethylchlorosilane.
Steric Effects: Increasing the steric bulk of the substituents around the silicon atom can hinder the approach of a nucleophile. researchgate.net This steric hindrance can alter the reaction mechanism from one involving a stable intermediate to a pathway with a more pronounced central energy barrier, similar to SN2 reactions at carbon. researchgate.net The susceptibility of chlorosilanes to nucleophilic attack generally decreases as the number of bulky alkyl or aryl groups increases. acs.org
| Compound | Relative Reactivity Trend | Key Influencing Factors |
| SiCl₄ | Highest | High Lewis acidity, minimal steric hindrance. |
| RSiCl₃ | High | Reduced Lewis acidity compared to SiCl₄ but still highly reactive. |
| This compound | Moderate-High | Electron-withdrawing CHCl₂ group increases reactivity. |
| Dimethyldichlorosilane | Moderate | Standard for silicone production; balanced reactivity. researchgate.net |
| Trimethylchlorosilane | Lower | Increased steric hindrance and electron donation from methyl groups reduce reactivity. acs.org |
Electrophilic Reactions Involving the Dichloromethyl Group
While the silicon center is prone to nucleophilic attack, the dichloromethyl group can participate in reactions characteristic of haloalkanes. The carbon-silicon bond can stabilize a positive charge on the carbon atom beta to the silicon (the β-carbocation effect), a principle that governs the electrophilic substitution of unsaturated silanes. wikipedia.org However, for an α-halomethylsilane like this compound, the reactivity is different. Under Lewis acid catalysis, α-halosilanes can undergo rearrangement. For example, the Lewis acid-catalyzed rearrangement of 1-methyl-1-(dichloromethyl)silacyclopentane results in ring expansion to a silacyclohexane intermediate. lsu.edu This suggests that the dichloromethyl group, in the presence of a Lewis acid, can act as a source of an electrophilic carbocation-like species, leading to intramolecular rearrangements.
Reactions with Organic Substrates and Complexation Behavior
This compound engages in various reactions with organic substrates, often catalyzed by Lewis acids, leading to alkylation, silylation, and rearrangement products.
Friedel-Crafts Alkylation Studies and Desilylation Phenomena
Organosilanes, including those with halomethyl groups, have been studied as alkylating agents in Friedel-Crafts reactions. researchgate.netwikipedia.orgresearchgate.net These reactions involve the alkylation of an aromatic ring using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). berkeley.edulibretexts.org
Studies on (polychloromethyl)silanes have shown that their reactivity and the stability of the products are highly dependent on the substituents at the silicon atom. researchgate.netresearchgate.net For instance, the reaction of (dichloromethyl)trimethylsilane with benzene in the presence of AlCl₃ occurs readily at room temperature. However, the initial alkylation product, (diphenylmethyl)trimethylsilane, is unstable and undergoes rapid desilylation (cleavage of the C-Si bond) to yield diphenylmethane and trimethylchlorosilane. researchgate.netresearchgate.net This desilylation phenomenon is a common pathway in Friedel-Crafts reactions involving silicon-containing alkylating agents, where the silyl (B83357) group acts as a leaving group. thermofisher.com The ease of this cleavage highlights the propensity for the silicon group to be eliminated following the electrophilic aromatic substitution step.
| Reactant | Product(s) | Observations |
| (Dichloromethyl)trimethylsilane + Benzene | Diphenylmethane, Trimethylchlorosilane | Immediate reaction at room temperature; the initial alkylation product is not isolated due to rapid desilylation. researchgate.netresearchgate.net |
| (Chloromethyl)trimethylsilane + Benzene | Toluene, Xylene, Trimethylchlorosilane | Reaction occurs at room temperature; product decomposition and rearrangement are observed. researchgate.net |
| (Trichloromethyl)silanes + Benzene | (Triphenylmethyl)silanes, (Diphenylmethyl)silanes | Major products are the stable triphenylmethylsilanes. researchgate.net |
Silylation Reactions and Intramolecular Rearrangements
Silylation is the process of substituting a hydrogen atom with a silyl group, often to protect a functional group like an alcohol or amine. colostate.edugelest.com this compound can act as a silylating agent, where a nucleophile attacks the silicon center, displacing the chloride ion. libretexts.org
Furthermore, α-halomethylsilanes are known to undergo intramolecular rearrangements, particularly under the influence of Lewis acids. lsu.edu The interaction of the Lewis acid with a chlorine atom of the dichloromethyl group can induce a 1,2-migration of a methyl group from the silicon to the adjacent carbon, with concurrent migration of the remaining chlorine to the silicon center. This type of rearrangement provides a pathway to synthetically different organosilicon structures. Studies on related α-halobenzylsilanes have demonstrated that these rearrangements can lead to ring expansion in cyclic systems, driven by the formation of a more stable carbocation intermediate and the subsequent migration of groups to satisfy the electron deficiency. lsu.edu
Interaction with Heteroatom-Containing Compounds (e.g., Amides, Amines, Alcohols)
The reactivity of this compound with heteroatom-containing nucleophiles is primarily dictated by the highly electrophilic silicon center and the labile silicon-chlorine (Si-Cl) bond. The presence of electron-withdrawing chlorine atoms on both the silicon and the adjacent methyl group enhances the susceptibility of the silicon atom to nucleophilic attack.
Interaction with Alcohols: this compound readily reacts with alcohols in a process known as alcoholysis. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom. This reaction proceeds via a substitution pathway, likely an SN2-type mechanism at the silicon center, leading to the displacement of the chloride ion and the formation of an alkoxysilane. A proton is subsequently lost from the intermediate, typically facilitated by a base or another alcohol molecule, to yield the final product and hydrogen chloride (HCl). libretexts.org The reaction is generally vigorous and exothermic. acs.org
General Reaction with Alcohols: (Cl2HC)Si(CH3)2Cl + R-OH → (Cl2HC)Si(CH3)2(OR) + HCl
Interaction with Amines: Similar to alcohols, primary and secondary amines act as potent nucleophiles towards the Si-Cl bond. The reaction, known as amination, involves the nitrogen atom of the amine attacking the silicon center, displacing the chloride leaving group. This forms a silylamine. A base, often an excess of the amine reactant itself, is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Tertiary amines, lacking a proton on the nitrogen to be removed after bonding, typically cannot form stable silylamines through this direct substitution but can act as non-nucleophilic bases to facilitate the reaction.
General Reaction with Primary Amines: (Cl2HC)Si(CH3)2Cl + 2 R-NH2 → (Cl2HC)Si(CH3)2(NHR) + R-NH3+Cl-
Interaction with Amides: Amides are generally weaker nucleophiles than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, their reaction with this compound is less facile. However, under forcing conditions or with the use of a strong base to deprotonate the amide first (forming an amidate anion), reaction at the silicon center can occur. The mechanism would be analogous to that with amines, involving nucleophilic attack by the nitrogen atom on the silicon.
The table below summarizes the expected interactions and primary products.
| Nucleophile | Reagent Type | Mechanistic Pathway | Primary Product | Byproduct |
| Alcohol (R-OH) | Oxygen Nucleophile | Nucleophilic Substitution (SN2 at Si) | Alkoxysilane | HCl |
| Amine (R-NH2) | Nitrogen Nucleophile | Nucleophilic Substitution (SN2 at Si) | Silylamine | Amine Hydrochloride |
| Amide (R-CONH2) | Nitrogen Nucleophile | Nucleophilic Substitution (SN2 at Si) | N-Silylamide | HCl |
Formation and Reactivity of Hypervalent Silicon Intermediates
In the course of nucleophilic substitution reactions, the silicon atom in this compound can transiently expand its coordination sphere beyond the typical four bonds. This leads to the formation of hypervalent silicon intermediates, most commonly pentacoordinate species. nih.gov These intermediates are key to understanding the mechanistic details of reactions at the silicon center. semanticscholar.org
Formation: The formation of a hypervalent intermediate is initiated by the coordination of a Lewis base (nucleophile) to the electrophilic silicon atom of the chlorosilane. u-tokyo.ac.jp This process involves the interaction of the nucleophile's lone pair with the empty d-orbitals or σ*-antibonding orbitals of the silicon atom. For this compound, a nucleophile (Nu:) will attack the silicon center, leading to a pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. In this geometry, the most electronegative substituents (like chlorine) and the incoming nucleophile often occupy the axial positions, while the less electronegative alkyl groups reside in the equatorial positions.
Reactivity: Hypervalent silicon intermediates are significantly more reactive than their tetracoordinate precursors. semanticscholar.org The elongated and weakened bonds in the trigonal bipyramidal structure facilitate the departure of the leaving group. The formation of the pentacoordinate species lowers the activation energy for the substitution reaction. The subsequent departure of the chloride ion from an axial position collapses the intermediate back to a stable, tetracoordinate silicon product. The enhanced reactivity of these hypervalent species confirms their role as crucial intermediates rather than just transition states in many nucleophilic substitution reactions at silicon. nih.gov
Illustrative Reaction Pathway via Hypervalent Intermediate: (Cl2HC)Si(CH3)2Cl + Nu: ⇌ [(Cl2HC)Si(CH3)2Cl(Nu)]- → (Cl2HC)Si(CH3)2(Nu) + Cl- (Tetracoordinate)(Pentacoordinate Intermediate)(Tetracoordinate Product)
The stability and reactivity of these intermediates are influenced by several factors, including the nature of the substituents on the silicon atom and the identity of the attacking nucleophile.
Mechanistic Pathways in Polymerization and Oligomerization Reactions
The hydrolysis and subsequent condensation of this compound is a fundamental process for the formation of polysiloxane oligomers and polymers. This multi-step reaction begins with the hydrolysis of the Si-Cl bond, followed by the condensation of the resulting silanol (B1196071) intermediates. acs.orgwikipedia.org
Step 1: Hydrolysis The mechanism is initiated by the nucleophilic attack of water on the silicon atom of the chlorosilane. The Si-Cl bond is highly susceptible to hydrolysis. researchgate.net This reaction rapidly replaces the chlorine atom with a hydroxyl (-OH) group, forming (Dichloromethyl)dimethylsilanol and generating hydrogen chloride as a byproduct. doubtnut.com
(Cl2HC)Si(CH3)2Cl + H2O → (Cl2HC)Si(CH3)2OH + HCl
Given that the starting material is a monochlorosilane in terms of its Si-Cl bond, the primary hydrolysis product is a silanol. If a dichlorosilane like dimethyldichlorosilane were used, the product would be a silanediol. doubtnut.comyoutube.com
Step 2: Condensation The silanol intermediate, (Cl2HC)Si(CH3)2OH, is generally unstable and readily undergoes condensation with another silanol molecule. researchgate.net This process can be catalyzed by the HCl generated during hydrolysis. The condensation reaction involves the elimination of a water molecule from two silanol groups to form a stable silicon-oxygen-silicon (siloxane) bond.
2 (Cl2HC)Si(CH3)2OH → (Cl2HC)(CH3)2Si-O-Si(CH3)2(CHCl2) + H2O
This step-growth polymerization process continues, leading to the formation of linear siloxane oligomers and polymers. The dichloromethyl group remains as a substituent on the silicon atom along the polymer backbone.
| Step | Reaction Type | Reactants | Intermediate/Product | Byproduct |
| 1 | Hydrolysis | This compound, Water | (Dichloromethyl)dimethylsilanol | HCl |
| 2 | Condensation | Two molecules of (Dichloromethyl)dimethylsilanol | Disiloxane | Water |
While less common than initiation by strong acids or bases, chlorosilanes can, under certain conditions, act as initiators for the cationic ring-opening polymerization (CROP) of cyclic monomers like cyclosiloxanes or cyclic ethers. mdpi.commdpi.com The initiation capability of this compound would depend on its ability to generate a reactive cationic species that can attack the monomer.
Proposed Initiation Mechanism: The initiation likely proceeds through the formation of a silylium ion-like species or, more plausibly, through the direct Lewis acidic activation of the cyclic monomer.
Lewis Acid Catalysis: The silicon atom in this compound, being electrophilic, can act as a Lewis acid. It can coordinate to the oxygen atom of a cyclic monomer, such as a cyclosiloxane (e.g., hexamethylcyclotrisiloxane, D3) or a cyclic ether (e.g., tetrahydrofuran, THF). researchgate.netaston.ac.uk This coordination polarizes the C-O (in ethers) or Si-O (in cyclosiloxanes) bond, making the ring more susceptible to nucleophilic attack.
Propagation: A second monomer molecule can then act as the nucleophile, attacking a carbon (or silicon) atom adjacent to the activated oxygen, thus opening the ring and propagating the polymer chain. The propagating center remains a reactive cationic species (an oxonium ion in the case of cyclic ethers). aston.ac.uk
Example with a Cyclic Ether (e.g., THF):
Initiation: The chlorosilane activates the THF ring. (Cl2HC)Si(CH3)2Cl + O(CH2)4 → [(Cl2HC)Si(CH3)2-O(CH2)4]+ Cl-
Propagation: Another THF molecule attacks the activated complex. [(Cl2HC)Si(CH3)2-O(CH2)4]+ + n O(CH2)4 → (Cl2HC)Si(CH3)2-[O(CH2)4]n+1+
Termination: The polymerization can be terminated by reaction with the chloride counter-ion, water, or other nucleophiles present in the system. Chlorosilanes can also be used intentionally as terminating agents in anionic ROP to cap the living polymer chain ends. mdpi.com
The efficiency of this compound as a CROP initiator would be influenced by factors such as the ring strain and basicity of the monomer, solvent polarity, and temperature. aston.ac.uk
Applications of Dichloromethyl Dimethylchlorosilane in Advanced Organic and Materials Synthesis
Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis
(Dichloromethyl)dimethylchlorosilane possesses two reactive sites: the silicon-chlorine bond and the dichloromethyl group. The Si-Cl bond is susceptible to nucleophilic attack, allowing for the introduction of the dimethyl(dichloromethyl)silyl group onto various organic molecules. This functionality can serve as a protecting group or as a handle for further chemical transformations.
A foundational study by Speier in 1951 described the synthesis of this compound through the chlorination of trimethylchlorosilane. This early work laid the groundwork for understanding the reactivity of such compounds. The dichloromethyl group itself can potentially undergo further reactions, such as reduction or conversion to other functional groups, making this compound a potentially versatile intermediate. However, specific and detailed examples of its application in the synthesis of complex molecules are not extensively reported in subsequent literature.
Precursor for Silicone Polymers and Advanced Materials
While dimethyldichlorosilane is a primary building block for silicone polymers, the specific role of this compound in this field is not well-documented. The presence of the dichloromethyl group could theoretically be used to introduce specific functionalities into a polymer chain or to create cross-linking sites, which could lead to materials with unique properties.
Synthesis of Polydimethylsiloxanes (PDMS) and Related Siloxane Systems
The hydrolysis of the Si-Cl bond in this compound would lead to the formation of siloxane bonds, a fundamental reaction in the synthesis of polydimethylsiloxanes (PDMS). The dichloromethyl group would remain as a pendant group on the siloxane backbone. This could be a method for producing functionalized PDMS. However, detailed studies on the polymerization of this compound and the properties of the resulting polymers are not widely available.
Development of Inorganic-Organic Hybrid Composites
Inorganic-organic hybrid materials often utilize organosilanes to bridge the interface between inorganic and organic components. The dual reactivity of this compound makes it a candidate for this application. The chlorosilyl group can react with hydroxyl groups on the surface of inorganic materials, while the dichloromethyl group could potentially interact with or be incorporated into an organic polymer matrix. Despite this potential, specific research demonstrating the use of this compound in the development of such hybrid composites is limited.
Application in Surface Modification and Grafting Technologies
Chlorosilanes are widely used for the surface modification of materials containing hydroxyl groups, such as silica and glass. The reaction forms a stable siloxane bond with the surface. It is plausible that this compound could be used to create surfaces functionalized with dichloromethyl groups. These functionalized surfaces could then be used for further chemical reactions, such as grafting polymers "from" the surface. However, specific research articles detailing this application for this compound are not prominent in the scientific literature.
Contributions to Stereoselective Synthesis and Chirality Transfer Studies
There is no readily available information in the scientific literature to suggest that this compound has been utilized in stereoselective synthesis or chirality transfer studies. The molecule itself is achiral, and its potential applications in this specialized area of organic chemistry have not been explored in published research.
Functionalization of Substrates for Specific Research Endeavors
The inherent reactivity of the chlorosilyl group in this compound suggests its utility in the functionalization of various substrates. By reacting with surface hydroxyls, it can introduce the dimethyl(dichloromethyl)silyl moiety. This functionalization could be employed to alter the surface properties of a substrate, such as its hydrophobicity or reactivity. While this is a general capability of chlorosilanes, specific research endeavors that have utilized this compound for substrate functionalization are not well-documented.
Selective Alkylation and Functional Group Transformations
The reactivity of this compound is characterized by its behavior as an acid halide, readily engaging in nucleophilic substitution reactions which allows for the introduction of various functional groups scbt.com. The silicon-chlorine bond is the primary site for such reactions. For instance, it can react with nucleophiles to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds, effectively transferring the (dichloromethyl)dimethylsilyl moiety onto other molecules.
However, its role as an alkylating agent can be complex, with reaction outcomes highly dependent on the conditions and substrates. A notable example is in Friedel-Crafts type reactions. Research into the cycloalkylation of biphenyl with various (dichloroalkyl)chlorosilanes revealed a unique reactivity for this compound. While longer-chain analogues successfully yielded the expected fluorenyl-substituted chlorosilanes, the reaction with this compound at 120 °C resulted in desilylation of the anticipated product acs.org. Instead of the functionalized silane (B1218182), the reaction yielded fluorene and dimethyldichlorosilane, indicating that while alkylation occurs, the silicon-carbon bond in the product is unstable under the Lewis acid conditions, leading to cleavage acs.org.
This specific outcome underscores the nuanced reactivity of the compound. The dichloromethyl group's influence on the silicon center and the stability of the resulting products are key considerations in its application for targeted synthesis.
Table 1: Reactivity in Friedel-Crafts Cycloalkylation
| Reactant | Catalyst | Temperature | Products | Outcome |
|---|
Regioselective Methylation in Pharmaceutical Intermediate Synthesis
A comprehensive review of scientific literature and chemical databases does not yield specific examples or established methodologies for the use of this compound in the regioselective methylation of pharmaceutical intermediates. This application appears to fall outside the compound's typical reactivity profile, as it is not a direct methylating agent. Synthetic strategies for regioselective methylation in pharmaceutical synthesis commonly employ other classes of reagents.
Emerging Applications in Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. A key component of ATRP is the initiator, which is typically an alkyl halide. The carbon-halogen bond in the initiator is reversibly cleaved by a transition metal catalyst, generating a radical that initiates polymerization.
The structure of this compound, containing reactive C-Cl bonds on the methyl group, makes it a potential candidate for use as an ATRP initiator. While direct, solution-phase initiation using this compound is not widely documented, its dual functionality offers significant potential in materials science, particularly for surface-initiated ATRP (SI-ATRP).
In this emerging application, the chlorosilyl group (Si-Cl) can be used to anchor the molecule onto a substrate surface that possesses hydroxyl groups, such as silica, glass, or metal oxides. This reaction forms a stable, covalent Si-O bond, creating a self-assembled monolayer. The surface becomes decorated with outward-facing dichloromethyl groups, which can then act as initiation sites for ATRP. This allows for the "grafting-from" of polymer chains directly on the surface, producing polymer brushes with a high density and controlled length. Such modified surfaces have applications in areas ranging from biocompatible coatings to advanced sensor technologies.
Novel Applications in Adsorbent and Catalyst Development
The utility of this compound in the development of new adsorbents and catalysts stems primarily from its role as an effective coupling agent and surface modifier scbt.comchemblink.com. The reactive chlorosilyl group allows for the covalent attachment of the molecule to the surfaces of various inorganic materials, fundamentally altering their chemical and physical properties.
In the development of specialized adsorbents, materials like silica gel or porous polymers can be functionalized with this compound. The reaction modifies the surface energy, typically increasing its hydrophobicity due to the presence of the methyl groups scbt.com. This can be exploited to create custom adsorbents for the selective removal of nonpolar organic compounds from aqueous streams.
Similarly, in catalysis, the compound can be used to modify catalyst supports like alumina or zeolites. By creating a functionalized surface, it is possible to control the dispersion of active metal catalysts or to create specific interaction sites that can influence the selectivity of a catalytic reaction. Furthermore, the dichloromethyl group attached to the surface can undergo subsequent chemical transformations, allowing for the attachment of more complex catalytic moieties. A practical example of its surface modification capability has been demonstrated in the field of electronics, where it was used to form a self-assembled nanolayer to modify a cathode buffer layer, showcasing its ability to create well-defined functional surfaces core.ac.uk.
Table 2: Summary of Applications
| Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material/Transformation |
|---|---|---|---|
| Functional Group Transformations | Silylating agent / Alkylating agent | Si-Cl, C-Cl | Introduction of (dichloromethyl)dimethylsilyl group; subject to desilylation under certain conditions scbt.comacs.org |
| Polymerization (ATRP) | Potential surface-initiator | Si-Cl (for attachment), C-Cl (for initiation) | Surface-grafted polymer brushes |
Computational Chemistry and Theoretical Modeling of Dichloromethyl Dimethylchlorosilane
Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a standard tool for balancing computational cost and accuracy. mdpi.com The B3LYP hybrid functional is frequently employed for these purposes. researchgate.net
For (Dichloromethyl)dimethylchlorosilane, these calculations can elucidate its electronic structure, providing detailed information about molecular orbitals, charge distribution, and electrostatic potential. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg
Global reactivity descriptors can be calculated from these orbital energies to predict the molecule's behavior in chemical reactions. longdom.org These descriptors offer a quantitative measure of its reactivity profile.
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. mdpi.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. longdom.org |
By calculating these values, researchers can predict whether this compound will act as an electrophile or nucleophile, and how readily it will participate in chemical reactions. For instance, the presence of multiple electronegative chlorine atoms is expected to result in a significant positive charge on the silicon atom, making it a prime site for nucleophilic attack. DFT calculations can quantify this effect and map the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions. ekb.eg
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com
For a relatively small and flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The simulation can reveal the preferred rotational states (rotamers) around the Si-C bonds and the energy barriers between them. This is crucial for understanding the molecule's average structure and how its shape influences its reactivity.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or its interaction with solvent molecules, one can investigate:
Condensation and Aggregation: How molecules interact with each other in the liquid phase.
Solvation Effects: The structure of the solvent shell around the molecule and the corresponding solvation energy.
Interaction with Surfaces: How the molecule adsorbs and behaves on the surface of a catalyst or material, which is critical for understanding heterogeneous catalysis. nih.gov
The simulations can reveal non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the compound. youtube.com
Reaction Pathway Exploration and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the intermediates and the transition states that connect them. Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the exploration of various reaction pathways. researchgate.net
For reactions involving this compound, such as its hydrolysis, substitution, or disproportionation, quantum chemical methods can be used to:
Locate Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states.
Determine Activation Barriers: Calculate the energy of the transition state relative to the reactants (the activation energy, Ea), which is the primary determinant of the reaction rate.
For example, in studies of the disproportionation of related methylchlorosilanes catalyzed by AlCl₃, DFT calculations have been used to map the entire reaction mechanism. scispace.com These studies identified a two-step process involving a four-membered ring transition state. The activation energies for each step were calculated, revealing the rate-determining step of the reaction. scispace.com A similar approach applied to this compound would provide precise mechanistic details for its reactions.
Table 2: Example of Calculated Activation Energies for a Related Silane (B1218182) Reaction
| Reaction Step | Catalyst Model | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Step 1 (TS1) | AlCl₃/ZSM-5 (3T) | 100.3 | scispace.com |
This data is for the disproportionation reaction producing dimethyldichlorosilane and serves as an example of the type of data generated.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters. By calculating these properties and comparing them with experimental spectra, the molecular structure can be confirmed, and spectral features can be assigned with confidence. mdpi.com
For this compound, the following spectroscopic properties can be calculated:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These theoretical frequencies, when properly scaled, typically show excellent agreement with experimental data, aiding in the assignment of specific vibrational modes to observed spectral peaks. mdpi.com
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This allows for the assignment of peaks in the experimental NMR spectrum and can help in distinguishing between different isomers or conformers.
Rotational Constants: For gas-phase studies, the equilibrium geometry obtained from quantum calculations can be used to determine rotational constants, which can be compared with data from microwave spectroscopy. mdpi.com
The excellent agreement often found between predicted and experimental spectroscopic data serves as a powerful validation of the computational model. mdpi.com
Modeling of Catalytic Processes and Mechanistic Intermediates
Many industrial processes involving organosilanes rely on catalysts. Computational modeling is essential for understanding how these catalysts function at a molecular level and for designing more efficient ones. researchgate.net
Modeling the role of a catalyst in a reaction involving this compound would typically involve:
Building a Catalyst Model: The catalyst, whether it is a metal surface or a Lewis acid like AlCl₃, is represented by a computationally feasible model (e.g., a cluster model for a zeolite or a slab model for a metal surface). scispace.comresearchgate.net
Studying Adsorption: The interaction and binding of the reactant molecule to the catalyst's active site are simulated to determine the adsorption energy and geometry.
Mapping the Catalytic Cycle: The entire reaction pathway on the catalyst surface is explored. This includes the transformation of the reactant into products and the regeneration of the catalyst. Calculations reveal how the catalyst lowers the activation energy of the reaction by stabilizing transition states or providing an alternative reaction mechanism. plastice.eu
Studies on Hypervalent Silicon Bonding and Stability
Silicon, being in the third period, has accessible d-orbitals and can expand its coordination sphere beyond the typical four bonds, forming hypervalent species. These species, often with five (trigonal bipyramidal) or six (octahedral) coordinates, are frequently proposed as intermediates or transition states in silicon chemistry. u-tokyo.ac.jpprinceton.edu
The presence of highly electronegative chlorine atoms in this compound makes the silicon center highly Lewis acidic and thus susceptible to coordination by Lewis bases (e.g., solvent molecules, anions). u-tokyo.ac.jp Computational studies are ideal for investigating the stability and bonding of such hypervalent species.
Theoretical modeling can be used to:
Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to understand the nature of the bonds in pentacoordinate or hexacoordinate silicon species. The bonding in these species is often described by the three-center, four-electron (3c-4e) bond model. princeton.edu
Determine Stability: Calculate the energy of formation of the hypervalent complex to assess its stability relative to the tetracoordinate reactant.
Explore Geometry: Predict the preferred geometry (e.g., trigonal bipyramidal vs. square pyramidal for pentacoordinate silicon) and the positions of different substituents (apical vs. equatorial). Electronegative substituents like chlorine preferentially occupy the apical positions in a trigonal bipyramidal structure. u-tokyo.ac.jp
These studies are crucial for understanding reaction mechanisms where nucleophilic attack at the silicon center leads to the formation of a transient hypervalent intermediate.
Prediction of Structure-Property Relationships for Derivative Design
A key advantage of computational modeling is its ability to predict the properties of molecules that have not yet been synthesized. By systematically modifying the structure of this compound and calculating the resulting properties, one can establish quantitative structure-property relationships (QSPRs).
This process involves:
Creating a Virtual Library: Designing a series of derivatives of this compound in silico by changing substituents. For example, replacing one or more chlorine atoms with other halogens, alkyl groups, or functional groups.
High-Throughput Computation: Calculating key properties for each derivative in the library. These properties could include electronic descriptors (HOMO/LUMO energies, electrophilicity), steric parameters, and predicted stability. ekb.eg
Establishing Correlations: Analyzing the data to find correlations between specific structural features and the desired property. For instance, one could model how changing the substituents affects the Lewis acidity of the silicon center or the stability of the Si-C bonds.
This predictive approach can guide synthetic efforts by identifying the most promising candidate molecules for a specific application, thereby saving significant time and resources in the laboratory.
Environmental Fate and Transport Research of Chlorosilanes, with Relevance to Dichloromethyl Dimethylchlorosilane
Hydrolytic Degradation Pathways and Byproduct Formation
(Dichloromethyl)dimethylchlorosilane, like other chlorosilanes, undergoes rapid and exothermic hydrolysis upon contact with water or moisture in the environment. acs.orgwikipedia.orggoogle.com This reaction is a primary and crucial pathway in its environmental degradation. The silicon-chlorine bonds are readily cleaved, leading to the formation of silanols and hydrochloric acid (HCl). acs.orgresearchgate.net
Hydrolysis: C₃H₇Cl₃Si + 2H₂O → (Cl₂CH)(CH₃)₂Si(OH)₂ + 2HCl
Condensation: n(Cl₂CH)(CH₃)₂Si(OH)₂ → [-(Cl₂CH)(CH₃)₂Si-O-]n + nH₂O
The hydrochloric acid produced during hydrolysis will be neutralized by the natural alkalinity of environmental systems, such as soil and water. The final degradation byproducts are therefore siloxanes and chloride salts. In industrial settings, the hydrolysis of chlorosilanes can sometimes lead to the formation of shock-sensitive gels, particularly with more complex silane (B1218182) molecules.
Phototransformation in Atmospheric and Aquatic Environments
Direct phototransformation of this compound in the atmosphere is unlikely to be a significant degradation pathway due to its rapid hydrolysis with atmospheric moisture. Any molecules that might volatilize would quickly react with water vapor.
The focus of phototransformation research is therefore on the hydrolysis products, such as silanols. For instance, dimethylsilanediol (B41321) (DMSD), a hydrolysis product of dimethyldichlorosilane, is known to be resistant to direct photolysis. However, it can undergo indirect photolysis in surface waters through oxidation by hydroxyl radicals (•OH). nih.gov These highly reactive radicals can be generated in sunlit waters containing substances like nitrate (B79036) ions. nih.gov This process can lead to the further breakdown of silanols into mineralized substances such as silicic acid and carbon dioxide. nih.gov
In the atmosphere, organic aerosols, which could potentially be formed from the condensation of silanol (B1196071) hydrolysis products, are subject to photolysis by ultraviolet (UV) radiation. core.ac.uk The extent of this process depends on the presence of chromophores within the molecules that can absorb UV radiation.
Biodegradation and Bioconcentration Potential in Ecosystems
The parent compound, this compound, is not considered to be subject to biodegradation due to its rapid abiotic hydrolysis. The environmental fate in this regard is determined by the biodegradability of its hydrolysis products.
Studies on analogous compounds have shown that silanols can be biodegraded by certain soil microorganisms. For example, dimethylsilanediol has been shown to be biodegraded by microorganisms such as Fusarium oxysporum Schlechtendahl and Arthrobacter species. The ultimate biodegradation products are silica, water, and carbon dioxide.
The potential for bioconcentration of this compound is considered to be low. Its rapid hydrolysis prevents its accumulation in organisms. The hydrolysis products, primarily silanols and siloxanes, also exhibit low bioaccumulation potential. Estimated bioconcentration factor (BCF) values for related chlorosilanes and their silanol hydrolysis products are low, suggesting they are unlikely to accumulate in the food chain.
Adsorption and Desorption Behavior in Soil and Sediment Matrices
The adsorption and desorption behavior of this compound in soils and sediments is largely influenced by its rapid hydrolysis. The parent compound is unlikely to persist long enough for significant sorption processes to occur. Therefore, the focus is on the interaction of its hydrolysis products with soil and sediment particles.
The sorption of the resulting silanols and polysiloxanes is influenced by the properties of the soil or sediment, particularly the organic carbon content. nih.govmdpi.com Compounds with higher organic carbon content generally exhibit greater adsorption of organic chemicals. mdpi.com Studies on volatile methylsiloxanes (VMS), which are structurally related to the hydrolysis products, have shown that their sorption to soil is rapid, reaching equilibrium within 24 hours. nih.gov Desorption is also rapid, with equilibrium being re-established within an hour. nih.gov The sorption behavior of these compounds is primarily a partitioning process into the soil organic matter. nih.govresearchgate.net
The Freundlich isotherm model is often used to describe the adsorption of organic compounds in soil, indicating a physical adsorption process onto a heterogeneous surface. nih.gov
Modeling and Prediction of Environmental Distribution and Persistence
Environmental fate models are used to predict the distribution and persistence of chemicals in the environment by integrating information on their properties, emissions, and the characteristics of different environmental compartments (air, water, soil, sediment). up.ptresearchgate.netrsc.org
For chlorosilanes, their high reactivity with water is a critical parameter in any environmental fate model. Due to this rapid hydrolysis, the parent compounds are not expected to be found in the environment. Modeling efforts, therefore, concentrate on the fate of the hydrolysis products, such as silanols and siloxanes.
Fugacity-based models have been used to estimate the environmental distribution of the hydrolysis products of other alkyl chlorosilanes. These models predict the partitioning of substances between air, water, soil, and sediment based on their physicochemical properties. For silanol hydrolysis products, these models generally predict that they will predominantly partition to soil and water, with a smaller fraction in the air and sediment.
Comparative Studies with Other Organochlorosilanes in Environmental Systems
While direct comparative environmental fate studies involving this compound are limited, comparisons can be drawn based on the behavior of other organochlorosilanes. The rate of hydrolysis is a key factor influencing their initial environmental fate. The number and type of organic substituents on the silicon atom can affect the hydrolysis rate. mdpi.comnih.gov For instance, increasing the steric bulk of the alkyl groups can slow down the hydrolysis reaction. mdpi.com
The nature of the hydrolysis products and their subsequent environmental behavior will also vary. For example, the hydrolysis of dichlorodimethylsilane (B41323) leads to the formation of linear and cyclic polydimethylsiloxanes. wikipedia.org In contrast, the hydrolysis of a trichlorosilane (B8805176) can lead to cross-linked silicone resins.
The ecotoxicity of different organochlorosilanes is also a point of comparison. The acute toxicity is often related to the amount of hydrochloric acid produced upon hydrolysis. Therefore, compounds that release more HCl on a molar basis may exhibit higher acute aquatic toxicity in poorly buffered systems.
Safety and Handling Protocols in Academic and Industrial Research Settings for Dichloromethyl Dimethylchlorosilane
Laboratory Safety Practices for Corrosive and Flammable Reagents
Handling (Dichloromethyl)dimethylchlorosilane necessitates a combination of practices designed to manage its corrosive and flammable properties. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. chemicalbook.comechemi.com To prevent ignition of the flammable liquid and its vapors, all potential ignition sources such as heat, sparks, and open flames must be rigorously excluded from the handling area. gelest.comthermofisher.com Equipment used during transfer and handling, including containers and receiving equipment, must be properly grounded and bonded to prevent the buildup of static electricity. gelest.comechemi.com Only non-sparking tools should be used. gelest.comchemicalbook.com
Direct contact with the substance must be avoided due to its severe corrosive effects on skin and eyes. chemicalbook.comechemi.com Ingestion and inhalation of vapors are also harmful, as the compound can cause severe burns and respiratory irritation. gelest.comscbt.com It reacts violently with water, liberating toxic gases such as hydrogen chloride. thermofisher.comscbt.comfishersci.com Therefore, contact with moisture, including humid air, must be prevented during handling and storage. thermofisher.comfishersci.com General hygiene measures, such as washing hands thoroughly after handling and before eating, drinking, or smoking, are essential. gelest.com Contaminated clothing should be removed immediately and washed before reuse. gelest.comfishersci.com
Personal Protective Equipment (PPE) Requirements and Selection in Research
Comprehensive personal protective equipment is mandatory when working with this compound to create a barrier against its hazardous properties. The selection of appropriate PPE is a critical step in mitigating exposure risks.
Hand Protection : Chemical-impermeable gloves are required. chemicalbook.com Neoprene or nitrile rubber gloves are specifically recommended. gelest.com Gloves must be inspected for any signs of degradation or perforation before use. thermofisher.comechemi.com
Eye and Face Protection : To protect against splashes and corrosive vapors, chemical goggles or a face shield must be worn. gelest.com Standard safety glasses are insufficient. It is also advised that contact lenses should not be worn when handling this chemical. gelest.com
Respiratory Protection : If work cannot be conducted within a properly functioning chemical fume hood or if exposure limits are likely to be exceeded, respiratory protection is necessary. echemi.com A full-face respirator should be used in such situations. echemi.comnoaa.gov
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-impermeable gloves | Neoprene or Nitrile Rubber recommended. gelest.com Must be inspected prior to use. echemi.com |
| Eyes/Face | Chemical Goggles or Face Shield | Must be worn at all times. gelest.com Contact lenses should not be worn. gelest.com |
| Body | Protective Clothing | Lab coat, apron, or coveralls. gelest.com Fire/flame resistant clothing for high-risk tasks. echemi.com |
| Respiratory | Respirator | Required when ventilation is inadequate or exposure limits may be exceeded. echemi.com |
Ventilation and Containment Strategies in Chemical Laboratories
Proper ventilation and containment are primary engineering controls for safely handling this compound. All procedures involving this chemical should be performed within a chemical fume hood to control the release of flammable and corrosive vapors. thermofisher.comfishersci.com The ventilation system should be designed to be explosion-proof. gelest.comthermofisher.com
Local exhaust ventilation or general room ventilation can supplement a fume hood to ensure that vapor concentrations remain well below exposure limits. gelest.com Emergency eyewash fountains and safety showers must be installed in the immediate vicinity of any potential exposure to provide rapid decontamination in case of an accident. gelest.comthermofisher.com The process should be isolated or enclosed wherever possible to minimize the potential for release or contact. thermofisher.com
Emergency Response Procedures for Spills and Exposures in Research Environments
A clear and well-rehearsed emergency response plan is crucial for managing incidents involving this compound.
Spill Response : In the event of a spill, the immediate area should be evacuated, and all ignition sources must be eliminated. chemicalbook.comfishersci.com Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection. chemicalbook.com The spill should be contained using dikes or inert absorbent materials like dry sand, vermiculite, or earth. gelest.comnj.gov Do not use water, as it reacts violently with the chemical. noaa.govnj.gov Use non-sparking tools to collect the absorbed material into suitable, closed containers for disposal. gelest.comchemicalbook.com After the cleanup is complete, the area should be thoroughly ventilated. nj.gov Prevent the spill from entering drains or sewer systems. chemicalbook.comnoaa.gov
Exposure Response :
Skin Contact : Immediately take off all contaminated clothing. gelest.com Rinse the affected skin with large amounts of water, for example, in a safety shower. gelest.comfishersci.com
Eye Contact : Immediately flush the eyes with water for several minutes, holding the eyelids open. gelest.comfishersci.com If present and easy to do, remove contact lenses and continue rinsing. gelest.comfishersci.com
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. gelest.comnoaa.gov
Ingestion : Rinse the mouth with water. gelest.comfishersci.com Do not induce vomiting. gelest.comfishersci.com
In all cases of exposure, immediate medical attention from a physician is necessary. gelest.comfishersci.com
Fire Response : For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. chemicalbook.comfishersci.com Water should not be used directly on the fire due to the chemical's violent reaction, though water spray may be used to cool fire-exposed containers. fishersci.comnj.gov Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. chemicalbook.comfishersci.com A fire can produce poisonous and corrosive gases, including hydrogen chloride, phosgene, and silicon dioxide. scbt.comfishersci.com
| Emergency | Procedure |
| Spill | Evacuate, eliminate ignition sources, contain with inert dry material (sand, earth), use non-sparking tools for cleanup, and ventilate the area. gelest.comchemicalbook.comnj.govDO NOT USE WATER . noaa.govnj.gov |
| Skin Exposure | Remove contaminated clothing immediately, rinse skin with water/shower. gelest.com |
| Eye Exposure | Rinse cautiously with water for several minutes, removing contact lenses if possible. gelest.com |
| Inhalation | Move person to fresh air. gelest.com |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam. chemicalbook.com Wear SCBA. chemicalbook.com |
Safe Storage and Incompatible Materials Considerations
The safe storage of this compound is governed by its flammability, corrosivity, and reactivity. It must be stored in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.commyfisherstore.com The storage area should be designated as a flammables area, kept away from heat, sparks, open flames, and other ignition sources. thermofisher.commyfisherstore.com To prevent reaction with atmospheric moisture, it is often stored under an inert atmosphere, such as nitrogen. thermofisher.comfishersci.commyfisherstore.com The storage area should be secure and locked up. gelest.comfishersci.com
This compound is incompatible with a range of materials and must be stored separately from them.
| Incompatible Material | Reason for Incompatibility |
| Water / Moist Air | Reacts violently to produce toxic hydrogen chloride gas. thermofisher.comfishersci.com |
| Alcohols, Amines | Reacts with these compounds. gelest.comfishersci.com |
| Strong Oxidizing Agents, Peroxides | Can result in ignition or explosion. gelest.comscbt.comfishersci.com |
| Strong Acids, Strong Bases | Can cause hazardous reactions. fishersci.com |
Waste Management and Environmentally Responsible Disposal Protocols
This compound and materials contaminated with it must be treated as hazardous waste and disposed of according to institutional and regulatory protocols. dartmouth.edu It should never be disposed of down the sewer or in the regular trash. chemicalbook.comdartmouth.edu
The primary disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to handle the hazardous combustion products. chemicalbook.comechemi.com Waste should be collected in suitable, closed, and properly labeled containers. chemicalbook.comdartmouth.edu
Empty containers that held the chemical must also be handled as hazardous waste because they can retain flammable and toxic residues. gelest.com These containers can be triple-rinsed, with the first rinse collected as hazardous waste. dartmouth.edu After proper cleaning, the container may be recycled, reconditioned, or punctured to make it unusable before being disposed of in a sanitary landfill. chemicalbook.comechemi.com
Risk Assessment Methodologies for Experimental Procedures
Before any experimental work involving this compound begins, a thorough risk assessment must be conducted. This process involves systematically identifying potential hazards, evaluating the likelihood and severity of potential harm, and implementing control measures to minimize risk.
A typical risk assessment for a procedure using this compound would include the following steps:
Hazard Identification : Systematically list the intrinsic hazards of this compound (e.g., highly flammable, corrosive, water-reactive, produces toxic gas upon reaction) and any other chemicals used in the procedure. gelest.comthermofisher.comscbt.com
Procedure Evaluation : Analyze each step of the experimental protocol to determine where exposure or accidental release could occur. This includes transfer, reaction, workup, and purification steps.
Risk Evaluation : Assess the level of risk for each identified hazard by considering the quantities being used, the operating conditions (e.g., temperature, pressure), and the potential for exposure to personnel.
Implementation of Control Measures : Based on the risk evaluation, select and implement appropriate control measures. This follows the hierarchy of controls:
Elimination/Substitution : If possible, replace the hazardous chemical with a less hazardous alternative.
Engineering Controls : Use of chemical fume hoods, glove boxes, and specialized ventilation. thermofisher.com
Administrative Controls : Establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel.
Personal Protective Equipment (PPE) : Specify the required PPE (gloves, eye protection, etc.) as the last line of defense. gelest.com
Emergency Planning : Detail the specific procedures for handling spills, exposures, and fires related to the experiment. gelest.comfishersci.com Ensure all necessary emergency equipment is available and personnel are trained in its use.
Review and Documentation : The risk assessment must be documented and reviewed by the principal investigator or laboratory supervisor. It should be reviewed periodically and updated whenever the experimental procedure changes.
Future Research Directions and Emerging Paradigms in Dichloromethyl Dimethylchlorosilane Chemistry
Development of Greener Synthetic Routes and Sustainable Practices
The chemical industry is increasingly focusing on sustainable manufacturing, and the production of organosilanes is no exception. Future research in this area aims to develop greener synthetic routes for (Dichloromethyl)dimethylchlorosilane that minimize environmental impact and enhance resource efficiency.
Key Research Areas:
Waste Reduction and By-product Control: Efforts are being made to improve manufacturing processes to better control by-products and residues. silane-chemical.com This includes the development of closed-loop systems to limit emissions during synthesis and the recycling of by-products. dakenchem.com
Energy-Efficient Synthesis: Traditional methods for producing silicon precursors can be energy-intensive. researchgate.net Research is focused on developing new processes, such as integrated reactive distillation, to reduce energy consumption while maintaining high product quality. silicongases.com
Use of Renewable Resources: A long-term goal is to move away from fossil fuel-based feedstocks towards renewable resources for the synthesis of organosilanes.
Water-Based Systems: A significant push is being made to replace solvent-based systems with water-based systems in the application of silanes, which would dramatically reduce the release of volatile organic compounds (VOCs). silane-chemical.com
| Sustainability Initiative | Focus Area | Anticipated Outcome |
| Process Optimization | By-product and residue control | Reduced environmental contamination |
| Energy Efficiency | Development of new, less energy-intensive synthetic routes | Lower carbon footprint and production costs |
| Feedstock Innovation | Utilization of renewable resources | Decreased reliance on fossil fuels |
| Application Systems | Transition to water-based systems | Elimination or reduction of VOC emissions |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in the synthesis of organosilanes. The development of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions involving this compound.
Current and Future Research Thrusts:
Advanced Catalyst Design: Research is ongoing to develop new catalysts that offer higher activity and selectivity for the synthesis of specific methylchlorosilanes. For instance, copper aluminate type spinel catalysts have shown promise for the production of dimethyldichlorosilane from silicon tetrachloride in a two-step process. confex.comresearchgate.net
Mechanism-Driven Catalyst Improvement: A deeper understanding of reaction mechanisms, such as those in manganese-catalyzed alkene hydrosilylation, is enabling the rational design of more effective pre-catalysts. acs.org
Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalytic systems are being explored to optimize reaction conditions and facilitate catalyst separation and recycling. The use of supported catalysts, such as CuO/SiO2, with various promoters is an active area of investigation. researchgate.net
Design of Advanced Materials with Tunable Properties Using Silane (B1218182) Precursors
This compound and related silane precursors are fundamental building blocks for a wide array of advanced materials. Future research is directed towards designing materials with precisely controlled and tunable properties for a variety of high-tech applications.
Emerging Applications and Research Frontiers:
Surface Modification: Organosilanes are extensively used to modify the surfaces of inorganic materials to enhance properties like adhesion, durability, and chemical resistance. dakenchem.comnih.gov Future work will focus on creating more sophisticated and durable hydrophobic coatings. frontiersin.org
Nanotechnology: The chemical versatility of silanes is being leveraged in the field of nanotechnology to create novel coatings and functionalized nanoparticles. innospk.com
Composite Materials: Silane coupling agents are essential for improving the adhesion between organic polymers and inorganic fillers in composite materials, which are critical in the automotive, construction, and electronics industries. innospk.com
Polysiloxanes and Silicones: As a precursor to silicones, this compound chemistry will continue to be central to the development of new silicone-based materials with tailored properties for applications ranging from medical devices to advanced sealants. researchgate.netacs.orgwikipedia.org
| Material Type | Key Property Enhancement | Application Area |
| Coatings | Hydrophobicity, Durability | Advanced surfaces, Protective layers |
| Nanomaterials | Functionalization | Electronics, Catalysis |
| Composites | Adhesion, Mechanical Strength | Automotive, Construction |
| Silicones | Biocompatibility, Thermal Stability | Medical devices, Sealants |
Integration with Biocatalysis and Bio-Inspired Transformations
The intersection of biocatalysis and organosilicon chemistry is a rapidly emerging field with the potential to revolutionize the synthesis of organosilicon compounds. nih.govresearchgate.net This approach offers the promise of highly selective and efficient reactions under mild conditions. acs.org
Key Aspects of this Emerging Paradigm:
Enzyme-Catalyzed Reactions: Researchers are exploring the use of enzymes to catalyze transformations at silicon centers. nih.govchemrxiv.org This includes the potential for enzymes to mediate the formation of Si-C bonds, which could provide a more sustainable route to silicones. chemrxiv.org
Directed Evolution: Advances in directed evolution are enabling the engineering of proteins to catalyze new-to-nature reactions, including those involving organosilicon substrates. acs.org
Bio-Inspired Synthesis: Nature's ability to create intricate silica structures, such as in diatoms, is inspiring new approaches to the synthesis of silicon-based materials. mdpi.com Silicatein enzymes from marine sponges, for example, can catalyze the hydrolysis and condensation of Si-O bonds. pnas.org
Expansion into Medicinal Chemistry and Biologically Active Organosilicon Compounds
The unique chemical and physical properties of organosilicon compounds make them attractive candidates for applications in medicinal chemistry. acs.orgnih.gov The incorporation of silicon into small molecules can enhance their biological activity and improve their pharmacological profiles. nih.gov
Future Research Directions:
Drug Delivery Systems: Organosilicon compounds are being investigated for use in drug delivery systems, where they can serve as carriers to improve drug stability and enable targeted and controlled release. hskbrchemical.comzmsilane.com
Biocompatible Materials: The biocompatibility of certain organosilicon polymers makes them suitable for use in medical implants, prosthetics, and tissue engineering scaffolds. hskbrchemical.comzmsilane.com
Bioactive Molecules: There is growing interest in the synthesis of novel organosilicon small molecules with potential therapeutic applications. The strategic incorporation of silicon can lead to enhanced potency and selectivity. acs.orgacs.org
Advanced In-Situ Monitoring and Real-Time Analysis of Reactions
To optimize the synthesis of this compound and its derivatives, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in-situ monitoring techniques are providing unprecedented insights into these processes in real-time.
Enabling Technologies and Their Impact:
Spectroscopic Techniques: Inline Near-Infrared (NIR) spectroscopy is being used for the real-time monitoring of sol-gel reactions for polysilane production, allowing for precise control over product quality. nih.govacs.org
Dynamic Light Scattering: This technique, combined with optical turbidity scanning, can be used to monitor the kinetics of silane hydrolysis and condensation. mdpi.com
Process Analytical Technology (PAT): The integration of these and other analytical tools into manufacturing processes enables better control and optimization, leading to more consistent and higher-quality products. dakenchem.com
Predictive Modeling for Structure-Property Relationships and Reaction Outcomes
Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the properties and reactivity of chemical compounds. These approaches can accelerate the discovery and development of new organosilicon materials and processes.
Key Computational Approaches:
Quantum Chemical Calculations: These methods can provide detailed insights into the electronic structure and reactivity of organosilicon compounds, helping to elucidate reaction mechanisms. mdpi.com
Kinetic Monte Carlo (kMC) Simulations: This technique is being used to model chemical vapor deposition (CVD) processes at the atomic scale, providing a predictive tool for thin film growth. rsc.org
Machine Learning: Machine learning models are being developed to predict the properties of chemicals based on their structural features, which can aid in the design of new organosilanes with desired characteristics. plos.org
Predictive CVD Modeling: The development of predictive modeling tools for CVD can help to optimize the deposition of silicon-containing films from various precursors. researchgate.net
Interdisciplinary Research with Materials Science and Engineering
The intersection of chemistry and materials science provides a fertile ground for innovation, where molecules like this compound, more formally known as Chloro(chloromethyl)dimethylsilane (B161097) (CMDMCS), serve as powerful tools for engineering novel materials with precisely tailored properties. chemimpex.com The unique bifunctional nature of this organosilane, possessing both a reactive chlorosilane group and a functional chloromethyl group, makes it a subject of significant interest in interdisciplinary research. chemimpex.com This dual reactivity allows for a two-stage modification process: first, anchoring the molecule to a substrate, and second, initiating further chemical transformations to build complex molecular architectures.
The primary application of CMDMCS in materials science is in the sophisticated modification of surfaces. chemimpex.com The chlorosilane end of the molecule readily reacts with hydroxyl (-OH) groups present on the surfaces of inorganic materials such as silica, glass, and various metal oxides. This reaction forms a stable, covalent silicon-oxygen (Si-O) bond, effectively tethering the molecule to the surface. smolecule.com Once anchored, the chloromethyl (-CH2Cl) group remains exposed and available for a wide array of subsequent chemical reactions. chemimpex.comsmolecule.com
A particularly powerful technique enabled by this anchored chloromethyl group is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). mdpi.commorressier.com In this "grafting-from" approach, the surface-bound chloromethyl group acts as an initiator for the controlled growth of polymer chains directly from the substrate. researchgate.net This method allows materials scientists and engineers to cultivate dense, uniform layers of polymers, known as "polymer brushes," on a surface. mdpi.comrsc.org The ability to grow these brushes with controlled length, density, and composition is critical for designing "smart" surfaces that can respond to external stimuli like temperature, pH, or light. mdpi.com
The research findings indicate that by grafting different polymers from CMDMCS-modified surfaces, a vast range of material properties can be achieved:
Control of Wettability: Grafting hydrophobic polymers, such as polystyrene, can transform a hydrophilic surface into a highly water-repellent one. Conversely, grafting hydrophilic polymers can enhance wettability.
Biocompatibility and Anti-Fouling: Surfaces for medical implants or marine applications can be modified with polymer brushes, such as poly(ethylene glycol), to resist the adhesion of proteins and microorganisms, thereby preventing biofouling and improving biocompatibility.
Advanced Coatings: The compound is a key intermediate in producing silane coupling agents, which are essential for creating advanced composite materials and high-performance coatings with enhanced adhesion, durability, and chemical resistance. chemimpex.comchemimpex.cominnospk.com
Functional Materials: As a versatile building block, it is used in the synthesis of specialized silicone polymers where other functional groups are introduced to create materials for specific applications, such as high-end personal care products or unique block copolymers. guidechem.commdpi.com
The synergy between the synthetic utility of this compound and the principles of materials engineering allows for the creation of advanced materials from the molecular level up. This interdisciplinary approach is crucial for developing next-generation technologies in fields ranging from biomedical devices and microelectronics to protective coatings and nanotechnology. innospk.com
Interactive Data Table: Surface Property Modification via Polymer Brush Grafting
The following table illustrates typical changes in surface properties that can be achieved by using a surface initiator similar to this compound to graft various polymer brushes onto a substrate.
| Substrate | Polymer Grafted | Resulting Surface Property | Potential Application |
| Silicon Wafer | Polystyrene | Hydrophobic (Increased Water Contact Angle) | Microelectronics, Anti-stick Coatings |
| Glass Slide | Poly(N-isopropylacrylamide) | Thermo-responsive Wettability | Smart Surfaces, Cell Culture Sheets |
| Titanium | Poly(ethylene glycol) (PEG) | Protein & Cell Resistant | Anti-fouling Medical Implants |
| Silica Nanoparticles | Poly(acrylic acid) | pH-Responsive Dispersibility | Drug Delivery Systems, Sensors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (dichloromethyl)dimethylchlorosilane, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves chlorination of dimethylsilane derivatives or controlled substitution reactions. Key parameters include temperature control (e.g., 200°C for thermal dimerization in sealed systems) and stoichiometric ratios of chlorinating agents . Purification via fractional distillation under inert atmospheres is critical to minimize hydrolysis. Reaction progress can be monitored using gas chromatography (GC) or infrared (IR) spectroscopy to track Si-Cl bond formation .
Q. How can spectroscopic techniques (NMR, IR, XPS) characterize the molecular structure of this compound?
- Methodological Answer :
- NMR : <sup>29</sup>Si NMR identifies silicon environments (δ ~10–30 ppm for Si-Cl bonds), while <sup>1</sup>H NMR resolves methyl group protons (δ 0.5–1.0 ppm) .
- IR : Peaks at 550–600 cm⁻¹ confirm Si-Cl stretching, and 1250–1260 cm⁻¹ correspond to Si-C bonds .
- XPS : High-resolution Cl2p spectra (binding energy ~200 eV) and Si2p peaks (~102 eV) validate surface composition and oxidation states .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The Si-Cl bonds are highly electrophilic, making them susceptible to hydrolysis or alcoholysis. Reaction rates depend on solvent polarity (e.g., THF vs. DMF) and nucleophile strength (e.g., alkoxides vs. amines). Kinetic studies using in situ Raman spectroscopy can quantify substituent effects on reactivity .
Advanced Research Questions
Q. How do steric and electronic effects of the dichloromethyl group influence the stability and reactivity of this compound compared to analogous chlorosilanes?
- Methodological Answer : The dichloromethyl group increases steric hindrance, reducing accessibility to the silicon center. Computational modeling (DFT) can compare bond angles and charge distribution with analogs like diethylchlorosilane. Experimental validation via competitive kinetics (e.g., with Grignard reagents) quantifies steric impacts .
Q. What strategies mitigate hydrolysis of this compound during storage or experimental use?
- Methodological Answer : Storage under dry inert gases (argon) and use of molecular sieves prevent moisture exposure. Solvent choice (e.g., anhydrous hexane) and low temperatures (−20°C) slow hydrolysis. Hydrolysis byproducts (e.g., HCl) can be monitored via pH titration or conductivity measurements .
Q. How can environmental persistence and bioaccumulation potential of this compound be assessed?
- Methodological Answer :
- Log Kow : Experimental determination via shake-flask methods (predicted log Kow ~2.3–3.2 based on structural analogs) informs bioaccumulation potential .
- Degradation Studies : Aerobic/anaerobic biodegradation tests (OECD 301/311) quantify half-lives. Hydrolysis products (e.g., dichloromethane) are analyzed via GC-MS .
Q. What experimental and computational approaches resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurity interference. Reproducibility requires strict control of anhydrous conditions. Computational studies (MD simulations) model solvent interactions, while isotopic labeling (e.g., <sup>36</sup>Cl) tracks substituent pathways .
Q. How does this compound interact with polymer surfaces, and how can surface modifications be quantified?
- Methodological Answer : Silanization reactions on polymer substrates (e.g., PDMS) are characterized via contact angle measurements (hydrophobicity changes) and XPS to detect Si-O-Si linkages. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps surface coverage .
Key Considerations for Researchers
- Contradiction Management : Cross-validate data using multiple techniques (e.g., NMR and XPS for structure) and reference CRC Handbook or IARC monographs for baseline properties .
- Ethical and Safety Protocols : Use fume hoods for handling (HCl release risk) and adhere to GHS-compliant SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
